D-Galactose, 2-azido-2-deoxy-

Description

BenchChem offers high-quality D-Galactose, 2-azido-2-deoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Galactose, 2-azido-2-deoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

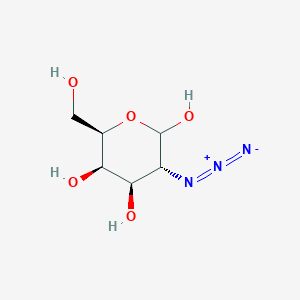

Structure

3D Structure

Properties

IUPAC Name |

(3R,4R,5R,6R)-3-azido-6-(hydroxymethyl)oxane-2,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O5/c7-9-8-3-5(12)4(11)2(1-10)14-6(3)13/h2-6,10-13H,1H2/t2-,3-,4+,5-,6?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URARQBMUQIRZQO-GASJEMHNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)N=[N+]=[N-])O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)N=[N+]=[N-])O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 2-Azido-2-deoxy-D-galactose (GalNAz) & Derivatives

Molecular Weight, Solubility, and Metabolic Labeling Protocols

Executive Summary

2-Azido-2-deoxy-D-galactose (GalNAz) is a bioorthogonal chemical reporter used to monitor mucin-type O-linked glycosylation. While the "free sugar" form exists, the tetraacetylated derivative (Ac4GalNAz ) is the industry standard for metabolic labeling due to its superior cellular permeability.

This guide provides precise physicochemical data for both forms, detailed solubilization strategies, and a field-validated protocol for metabolic incorporation.

Physicochemical Specifications

The distinction between the free sugar and the peracetylated precursor is critical for experimental success. The free sugar is water-soluble but cell-impermeable; the peracetylated form is cell-permeable but requires organic solvent (DMSO) for initial solubilization.

Table 1: Comparative Molecular Data

| Property | 2-Azido-2-deoxy-D-galactose (Free Sugar) | 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactose (Ac4GalNAz) |

| Primary Application | Enzymatic assays (in vitro), Standards | Metabolic Labeling (Cell Culture/In vivo) |

| CAS Number | 68733-26-6 | 68733-19-7 (β-anomer); 67817-30-5 (α-anomer) |

| Molecular Formula | C₆H₁₁N₃O₅ | C₁₄H₁₉N₃O₅ |

| Molecular Weight | 205.17 g/mol | 373.32 g/mol |

| Appearance | White to off-white crystalline solid | White to off-white crystalline solid |

| Solubility (Primary) | Water, Methanol | DMSO, DMF, Chloroform, Ethanol |

| Solubility (Aqueous) | High (>50 mg/mL) | Low (Precipitates without carrier solvent) |

| Melting Point | 177–180 °C (dec.) | 120–127 °C |

| Storage | -20 °C (Desiccated) | -20 °C (Desiccated) |

Solubility & Stability: Technical Deep Dive

Solubilization Strategy for Ac4GalNAz

For metabolic labeling, Ac4GalNAz must be dissolved in a water-miscible organic solvent before addition to cell culture media.

-

Vehicle of Choice: Anhydrous Dimethyl Sulfoxide (DMSO).

-

Standard Stock Concentration: 200 mM.[1]

-

Calculation: To make 1 mL of 200 mM stock, dissolve 74.66 mg of Ac4GalNAz in 1 mL DMSO.

-

Stability: The azide moiety is chemically stable at physiological pH. However, the acetyl groups are susceptible to hydrolysis if the DMSO stock is contaminated with water.

-

Best Practice: Aliquot stocks (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20 °C.

-

Aqueous Stability of the Free Sugar

The free sugar (GalNAz) is stable in aqueous buffers (PBS, Tris) for short-term usage (24-48 hours) at 4 °C. It is typically used for in vitro enzymatic reactions where cell membrane permeability is not a factor.

Safety Note on Azides

While organic azides with a C/N ratio > 3 (like GalNAz) are generally stable and non-explosive, they should not be exposed to:

-

Strong Acids: Risk of forming hydrazoic acid (HN₃), which is highly toxic and volatile.

-

Heavy Metals: Avoid contact with copper or lead pipes in waste disposal to prevent the formation of shock-sensitive metal azides.

Mechanism of Action: The Salvage Pathway

Understanding the metabolic fate of Ac4GalNAz is essential for troubleshooting low incorporation efficiency. The molecule relies on the GalNAc salvage pathway.

Figure 1: Metabolic trajectory of Ac4GalNAz. The acetyl groups facilitate entry but must be removed by cytosolic esterases before the sugar can enter the salvage pathway.

Experimental Protocol: Metabolic Labeling

Objective: Incorporate GalNAz into mucin-type O-linked glycoproteins in adherent mammalian cells (e.g., HeLa, HEK293).

Reagents Required

-

Ac4GalNAz Stock: 200 mM in anhydrous DMSO.

-

Culture Media: DMEM or RPMI + 10% FBS (Standard formulation).

-

PBS: Phosphate Buffered Saline (pH 7.4).

-

Lysis Buffer: RIPA or 1% SDS in PBS + Protease Inhibitors.

Step-by-Step Workflow

-

Cell Seeding: Seed cells in a 6-well plate or 10 cm dish. Allow them to adhere and reach 50-60% confluency .

-

Why: Actively dividing cells have higher metabolic rates, improving incorporation.

-

-

Labeling: Prepare fresh media containing 50 µM Ac4GalNAz .

-

Calculation: Add 2.5 µL of 200 mM Stock to 10 mL of warm media.

-

Control: Prepare a vehicle control plate with DMSO only (1:4000 dilution).

-

-

Incubation: Replace old media with the GalNAz-containing media. Incubate at 37 °C, 5% CO₂ for 24 to 48 hours .

-

Note: 24 hours is sufficient for surface proteins; 48 hours maximizes total proteome labeling but may increase toxicity in sensitive lines.

-

-

Harvest & Wash: Aspirate media. Wash cells 2x with ice-cold PBS to remove unincorporated sugar.

-

Critical: Residual free sugar can interfere with downstream Click reactions.

-

-

Lysis: Add Lysis Buffer (e.g., 500 µL for 10 cm dish). Scrape cells and collect lysate. Incubate on ice for 20 mins, then centrifuge at 14,000 x g for 10 mins to clear debris.

-

Quantification: Measure protein concentration (BCA Assay). Normalize samples to 1–2 mg/mL before proceeding to the Click Chemistry reaction (CuAAC or SPAAC).

Figure 2: Operational workflow for metabolic labeling from stock preparation to chemoselective ligation.

References

-

Hang, H. C., Yu, C., Kato, D. L., & Bertozzi, C. R. (2003). A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation. Proceedings of the National Academy of Sciences, 100(25), 14846–14851. [Link]

-

Agard, N. J., & Bertozzi, C. R. (2009). Chemical approaches to perturb, profile, and perceive glycans. Accounts of Chemical Research, 42(6), 723–742. [Link]

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 2-Azido-2-Deoxy-D-Galactose from D-Galactal

Executive Summary

This Application Note details the synthesis of 2-azido-2-deoxy-D-galactose , a critical precursor for N-acetylgalactosamine (GalNAc) derivatives used in glycan conjugate vaccines and therapeutic glycoproteins.

While direct isolation of the free sugar is possible, this protocol prioritizes the synthesis of the stable peracetylated intermediate (1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose). This intermediate offers superior shelf stability and versatility as a glycosyl donor. A final deprotection module is provided to access the free sugar (hemiacetal) for reference standards or biological assays.

Key Advantages of this Protocol:

-

Stereoselectivity: Favors the galacto configuration via radical addition.

-

Scalability: Optimized for milligram to multigram scales.

-

Safety: Integrated hazard mitigation for azide chemistry.

Mechanistic Insight

The transformation relies on the Lemieux-Ratcliffe azidonitration , a radical-mediated oxidative addition.

-

Initiation: Cerium(IV) Ammonium Nitrate (CAN) undergoes a single-electron transfer (SET) with the azide anion (

), generating an azide radical ( -

Addition: The electrophilic azide radical attacks the electron-rich double bond of the D-galactal at C2. This addition is directed to the face opposite the C3/C4 substituents, favoring the galacto configuration.

-

Termination: The resulting C1 radical is oxidized by a second equivalent of CAN to a carbocation (or trapped directly by nitrate ligand transfer), forming the 2-azido-2-deoxy-D-galactopyranosyl nitrate .

Pathway Visualization

Critical Safety & Reagent Handling

WARNING: EXPLOSION AND TOXICITY HAZARD

-

Sodium Azide (

): Highly toxic.[1] Contact with acids releases Hydrazoic Acid ( -

Cerium(IV) Ammonium Nitrate (CAN): Strong oxidizer.[3] Keep away from organic reducing agents during storage.

-

Waste Disposal: Azide solutions must be quenched before disposal. Reaction mixtures containing CAN and excess azide will self-quench to some degree (oxidizing azide to

), but the aqueous waste should be treated with dilute sodium nitrite (

Experimental Protocol

Phase 1: Azidonitration (Synthesis of the Nitrate)

Reagents:

-

3,4,6-Tri-O-acetyl-D-galactal (1.0 equiv)

-

Cerium(IV) Ammonium Nitrate (CAN) (3.0 equiv)

-

Sodium Azide (

) (1.5 equiv) -

Acetonitrile (

) (Anhydrous)

Procedure:

-

Preparation: In a flame-dried round-bottom flask under Nitrogen (

), dissolve D-galactal (e.g., 2.72 g, 10 mmol) in anhydrous acetonitrile (50 mL). Cool the solution to -20°C (dry ice/acetone bath). -

Azide Addition: Add

(0.98 g, 15 mmol) to the cold solution. The salt will not fully dissolve. -

Oxidant Addition (Critical): Dissolve CAN (16.4 g, 30 mmol) in acetonitrile (30 mL). Add this solution dropwise to the reaction mixture over 30–60 minutes.

-

Note: The solution will turn from yellow to orange/brown. Slow addition prevents overheating and runaway radical polymerization.

-

-

Reaction: Stir vigorously at -15°C to -10°C. Monitor by TLC (Hexane:EtOAc 1:1). The starting galactal (

) should disappear, replaced by a lower running spot ( -

Workup:

-

Dilute with cold diethyl ether (150 mL).

-

Wash with cold water (2 x 50 mL) to remove Cerium salts.

-

Dry organic layer over

, filter, and concentrate in vacuo at low temperature (< 30°C). -

Result: Crude 2-azido-2-deoxy-galactopyranosyl nitrate (pale yellow oil). Proceed immediately to Phase 2 due to instability.

-

Phase 2: Acetolysis (Stabilization to Peracetate)

This step converts the unstable C1-nitrate to the stable C1-acetate.

Reagents:

-

Sodium Acetate (

) -

Glacial Acetic Acid (

)

Procedure:

-

Dissolve the crude nitrate oil from Phase 1 in Glacial Acetic Acid (20 mL).

-

Add Sodium Acetate (2.0 g).

-

Heat the mixture to 100°C for 1–2 hours.

-

Workup:

-

Pour onto crushed ice/water.

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Neutralize the organic layer with saturated

(Caution: Gas evolution). -

Wash with brine, dry (

), and concentrate.

-

-

Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient 4:1 to 2:1).

-

Target Product: 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactopyranose (Mixture of

anomers).

-

Phase 3: Deacetylation (Optional: Isolation of Free Sugar)

Reagents:

-

Sodium Methoxide (

) in Methanol (Zemplén reagent) -

Dowex 50W-X8 (H+ form) resin

Procedure:

-

Dissolve the peracetylated azide (1.0 g) in dry Methanol (10 mL).

-

Add 0.5 M NaOMe/MeOH solution (approx. 0.1 equiv, pH should be ~9-10).

-

Stir at Room Temperature for 1–2 hours. TLC (DCM:MeOH 4:1) will show conversion to a baseline spot.

-

Neutralization: Add washed Dowex 50W (H+) resin until pH is neutral (pH 7).

-

Filtration: Filter off the resin and wash with methanol.

-

Concentration: Evaporate solvent to yield 2-azido-2-deoxy-D-galactose as a white solid/foam.

Workflow Diagram

Analytical Data Summary

The following NMR signatures confirm the identity of the Peracetylated Intermediate (Major

| Position | Proton ( | Coupling ( | Structural Significance |

| H-1 | ~6.30 | Anomeric proton ( | |

| H-2 | ~3.95 | Diagnostic shift for C2-Azide (upfield from O-Acetyl) | |

| H-3 | ~5.35 | Ring proton (Acetylated) | |

| H-4 | ~5.45 | Characteristic Galacto-configuration (small | |

| -OAc | 2.00 – 2.15 | Four acetate methyl groups |

Note: The

References

-

Lemieux, R. U., & Ratcliffe, R. M. (1979).[6] The azidonitration of tri-O-acetyl-D-galactal.[7][4][8][9][10] Canadian Journal of Chemistry, 57(10), 1244–1251.

-

Borg, G., et al. (2013). Safe Handling of Azides. University of Pittsburgh Safety Manual.

-

Carl Roth GmbH. (2023). Safety Data Sheet: Ammonium cerium(IV) nitrate.[3][5]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. safety.pitt.edu [safety.pitt.edu]

- 3. westliberty.edu [westliberty.edu]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. carlroth.com [carlroth.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. The azidonitration of tri-<i>O</i>-acetyl-<scp>D</scp>-galactal | CiNii Research [cir.nii.ac.jp]

Application Note: Scalable Synthesis of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-galactose

Executive Summary

This application note details a robust, scalable, and safety-optimized protocol for the synthesis of 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-D-galactose (often referred to as peracetylated 2-azidogalactose). This compound is a critical metabolic precursor used in Metabolic Oligosaccharide Engineering (MOE) . It serves as a "Trojan horse" substrate: once entering the cell, it is deacetylated, converted to UDP-2-azidogalactose, and incorporated into cell surface glycans, effectively labeling them with an azide handle for subsequent bioorthogonal ligation (e.g., Click Chemistry or Staudinger Ligation).

Key Advantages of This Protocol:

-

Safety: Utilizes Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl) as the diazo transfer reagent, replacing the potentially explosive triflyl azide (

). -

Scalability: Optimized for multigram synthesis (1–10 g scale).

-

Purity: Includes specific purification steps to remove unreacted amine and stereoisomeric impurities.

Strategic Analysis & Reaction Design

The Synthetic Route

The synthesis follows a two-step "Diazo Transfer – Acetylation" strategy. This route is preferred over the "Azidonitration of Galactal" method due to higher stereocontrol and reduced explosion hazards.

-

Step 1: Diazo Transfer. D-Galactosamine hydrochloride is converted to 2-azido-2-deoxy-D-galactose using a copper-catalyzed transfer. We employ ISA·HCl as the azide donor.

-

Step 2: Peracetylation. The crude azido sugar is treated with acetic anhydride in pyridine to generate the tetra-acetylated target.

Critical Safety Parameters (The "Rule of Six")

-

Hazard: Organic azides are high-energy compounds.

-

Mitigation: The target molecule (C14H19N3O9) has 14 carbons and 3 nitrogens.[1] The C/N ratio is ~4.6, which is safely above the "Rule of Six" (C/N

3) threshold for stable isolation. However, the intermediate free azido sugar (C6H11N3O5) has a C/N ratio of 2. This intermediate should never be distilled or heated to dryness without stabilizing solvents.

Visual Workflow

Figure 1: Synthetic workflow for the conversion of Galactosamine HCl to the peracetylated azido derivative. Note the safety control point at the intermediate stage.

Materials & Equipment

Reagents

| Reagent | CAS No. | Grade | Role |

| D-Galactosamine HCl | 1772-03-8 | >98% | Starting Material |

| Imidazole-1-sulfonyl azide HCl | 952234-36-5 | Reagent | Diazo Donor |

| Copper(II) Sulfate Pentahydrate | 7758-99-8 | ACS | Catalyst |

| Potassium Carbonate | 584-08-7 | Anhydrous | Base |

| Acetic Anhydride | 108-24-7 | >99% | Acetylating Agent |

| Pyridine | 110-86-1 | Anhydrous | Solvent/Base |

Equipment

-

Rotary Evaporator (bath temp < 40°C).

-

High-vacuum pump.

-

Flash chromatography system (Silica gel 60, 230-400 mesh).

-

Safety Shield (Mandatory for azide reactions).

Experimental Protocol

Step 1: Diazo Transfer

Objective: Convert the C-2 amine to an azide.

-

Preparation: In a round-bottom flask, dissolve D-Galactosamine HCl (2.15 g, 10.0 mmol) in Methanol (30 mL).

-

Catalyst Addition: Add

(2.76 g, 20.0 mmol) and -

Azide Addition: Add ISA·HCl (2.5 g, 12.0 mmol) slowly.

-

Reaction: Stir the mixture vigorously at room temperature for 12–16 hours.

-

Monitoring: TLC (n-Butanol:Acetic Acid:Water 2:1:1). Stain with Ninhydrin. The starting material (red spot) should disappear.

-

-

Workup (Crude):

-

Concentrate the mixture in vacuo (keep bath < 40°C) to remove methanol.

-

Do not dry completely. Azido sugars are shock-sensitive when dry and neat.

-

The residue contains the crude 2-azido-2-deoxy-D-galactose and salts. Proceed immediately to acetylation.

-

Step 2: Peracetylation

Objective: Protect hydroxyl groups and stabilize the molecule.

-

Solvation: Suspend the crude residue from Step 1 in Pyridine (20 mL).

-

Acetylation: Cool the flask to 0°C in an ice bath. Add Acetic Anhydride (

, 10 mL) dropwise to control the exotherm. -

Reaction: Allow the mixture to warm to room temperature and stir overnight (12 h).

-

Quench: Cool to 0°C. Add Methanol (5 mL) dropwise to quench excess anhydride.

-

Extraction:

-

Dilute with Ethyl Acetate (100 mL).

-

Wash sequentially with:

-

1M HCl (

mL) – Critical to remove Pyridine. -

Sat.

( -

Brine (

mL).

-

-

Dry organic layer over

, filter, and concentrate.[2]

-

Step 3: Purification

-

Column: Silica gel flash chromatography.

-

Eluent: Gradient of Hexanes:Ethyl Acetate (7:3

1:1). -

Collection: The product typically elutes as a mixture of

and

Data Analysis & Validation

NMR Characterization

The product is isolated as an anomeric mixture (

Diagnostic Signals (

| Proton | Multiplicity / Coupling | ||

| H-1 (Anomeric) | 6.35 | 5.58 | |

| H-2 (Azido) | 4.00 – 3.90 | 3.75 – 3.65 | dd (diagnostic of C-2 substitution) |

| OAc (Methyls) | 2.00 – 2.20 | 2.00 – 2.20 | 4x Singlets (overlapping) |

Infrared Spectroscopy (IR)

-

Azide Peak: A strong, diagnostic stretch at 2110

. -

Carbonyl: Strong stretch at 1745

(ester).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Incomplete diazo transfer due to pH. | Ensure |

| Pyridine Smell in Product | Incomplete acid wash. | Increase the number of 1M HCl washes during workup. Check aqueous pH is acidic. |

| Product is Dark/Tar | Decomposition during evaporation. | Keep rotary evaporator bath < 40°C. Azides are thermally sensitive. |

| No Azide Peak in IR | Failed reaction or reduction. | Ensure no reducing agents (phosphines, thiols) were present in glassware. |

References

-

Goddard-Borger, E. D., & Stick, R. V. (2007). An efficient, inexpensive, and shelf-stable diazotransfer reagent: Imidazole-1-sulfonyl azide hydrochloride. Organic Letters, 9(19), 3797–3800. [Link]

-

Laughlin, S. T., & Bertozzi, C. R. (2007). Metabolic labeling of glycans with azido sugars and subsequent visualization by Staudinger ligation.[3] Nature Protocols, 2(11), 2930–2944. [Link]

-

Potter, G. T., Jayson, G. C., & Gardiner, J. M. (2016). Synthesis of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-α,β-D-glucopyranose Using the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate.[4] Carbohydrate Chemistry: Proven Synthetic Methods, Vol 4. CRC Press.[4] [Link][5][6][7]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Sulfamate-Tethered Aza-Wacker Cyclization Strategy for the Syntheses of 2-Amino-2-deoxyhexoses: Preparation of Orthogonally Protected d-Galactosamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GlycoProfile™ Azido Sugars [sigmaaldrich.com]

- 4. research.manchester.ac.uk [research.manchester.ac.uk]

- 5. diva-portal.org [diva-portal.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Note: Precision Synthesis of 2-Azido-2-deoxy-D-galactose Trichloroacetimidate

Topic: Preparation of 2-Azido-2-deoxy-D-galactose Trichloroacetimidate Donor Content Type: Detailed Application Note and Protocol Audience: Synthetic Organic Chemists, Glycobiologists, Drug Development Scientists[1]

Abstract

This application note details a robust, scalable protocol for the synthesis of 3,4,6-tri-O-acetyl-2-azido-2-deoxy-D-galactopyranosyl trichloroacetimidate , a critical glycosyl donor used to introduce N-acetylgalactosamine (GalNAc) residues into oligosaccharides.[1] The method utilizes the classic Lemieux azidonitration of D-galactal, followed by controlled hydrolysis and Schmidt imidate formation. This guide emphasizes safety (azide handling), stereochemical control, and purification strategies to ensure high-purity donors for complex glycosylations.[1]

Introduction & Strategic Rationale

The 2-azido-2-deoxy-galactose scaffold is a "masked" precursor to GalNAc, a ubiquitous motif in mucin-type O-glycans, blood group antigens (A-antigen), and tumor-associated carbohydrate antigens (Tn, STn).[1]

Why this Donor?

-

Non-Participating C-2 Group: Unlike N-acetyl groups, the C-2 azide does not participate in neighboring group participation (NGP).[1] This allows for the formation of 1,2-cis (alpha) glycosidic linkages, which are difficult to access with participating groups.[1]

-

Schmidt Donor Versatility: The trichloroacetimidate leaving group can be activated under mild Lewis acid catalysis (e.g., TMSOTf) at low temperatures, compatible with sensitive acceptors.

-

Latent Amine: The azide is stable during glycosylation but easily reduced to the acetamide (GalNAc) or amine post-glycosylation.[2]

Retrosynthetic Analysis

The synthesis begins with the commercially available 3,4,6-tri-O-acetyl-D-galactal .[1] The double bond is functionalized via radical azidonitration, followed by conversion of the anomeric nitrate to the hemiacetal, and finally activation as the imidate.

Figure 1: Retrosynthetic pathway for the target 2-azido donor.[1]

Safety & Handling (Critical)

-

Azide Hazards: Sodium azide (

) is acutely toxic and can form explosive hydrazoic acid ( -

Organic Azides: The product contains a C-2 azide.[1][2][3][4][5][6] While generally stable (C/N ratio > 3), avoid heating neat compounds above 80°C. Do not use metal spatulas with azides to prevent heavy metal azide formation.[2]

-

Waste Disposal: Quench all azide-containing aqueous waste with dilute sodium nitrite (

) and sulfuric acid (in a fume hood) or follow institutional protocols for azide waste.[1]

Experimental Protocol

Stage 1: Azidonitration of Tri-O-acetyl-D-galactal

This step installs the azide at C-2 and a nitrate ester at C-1 via a radical mechanism initiated by CAN.[1]

Reagents:

-

3,4,6-Tri-O-acetyl-D-galactal (1.0 equiv)[1]

-

Sodium Azide (

) (1.5 equiv) [Toxic/Explosive Risk ] -

Ceric Ammonium Nitrate (CAN) (3.0 equiv)

-

Acetonitrile (

) (anhydrous)

Protocol:

-

Preparation: In a flame-dried round-bottom flask under argon, dissolve Tri-O-acetyl-D-galactal (e.g., 10 g, 36.7 mmol) in anhydrous

(200 mL). -

Azide Addition: Cool the solution to -20°C (ice/salt or cryocooler). Add

(3.58 g, 55 mmol) in one portion. -

Oxidant Addition: Add CAN (60.3 g, 110 mmol) portion-wise over 30 minutes. Note: The reaction mixture will turn dark orange/brown.

-

Reaction: Stir vigorously at -15°C to -10°C. Monitor by TLC (Hexane/EtOAc 1:1). The glycal (

) should disappear, and two lower spots (alpha/beta nitrates) will appear ( -

Workup:

-

Purification: The crude residue is a mixture of the desired 2-azido-2-deoxy-galactopyranosyl nitrates (major) and 2-azido-2-deoxy-talopyranosyl nitrates (minor).[1]

-

Purify via Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient 4:1 → 2:1).

-

Isolate the major galacto-isomer fraction (often a mixture of

nitrates, which is acceptable for the next step).

-

Key Insight: The

Stage 2: Hydrolysis to the Hemiacetal

The anomeric nitrate is a stable leaving group but must be converted to the hydroxyl group (hemiacetal) to attach the imidate.

Reagents:

-

Purified Azido-Nitrate (from Stage 1)[1]

-

Sodium Nitrite (

) (5-10 equiv)[1] -

Dioxane / Water (3:1 v/v)

-

Acetic Acid (catalytic)

Protocol:

-

Dissolve the azido-nitrate (e.g., 5.0 g) in Dioxane/Water (100 mL, 3:1).[1]

-

Add

(solid) and a few drops of glacial acetic acid. -

Heat: Stir at 80°C for 2–4 hours.

-

Monitoring: TLC (Hexane/EtOAc 1:1) will show the conversion of the nitrate (

) to the more polar hemiacetal ( -

Workup:

-

Result: 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactopyranose (Hemiacetal).[1][5] This is often an

mixture and can be used directly if pure by TLC.[2]

Stage 3: Formation of the Trichloroacetimidate

This step activates the anomeric center.[2] Using DBU (thermodynamic conditions) favors the

Reagents:

-

Hemiacetal (from Stage 2) (1.0 equiv)[1]

-

Trichloroacetonitrile (

) (5.0 - 10.0 equiv)[1] -

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 - 0.3 equiv)[1]

-

Dichloromethane (DCM) (anhydrous)[9]

Protocol:

-

Drying: Co-evaporate the hemiacetal with anhydrous toluene (2x) to remove trace water.[2]

-

Reaction: Dissolve the hemiacetal (e.g., 3.0 g, 9.0 mmol) in anhydrous DCM (30 mL) under argon.

-

Add Trichloroacetonitrile (4.5 mL, 45 mmol).

-

Cool to 0°C and add DBU (0.4 mL, 2.7 mmol) dropwise.

-

Stir: Allow to warm to room temperature and stir for 1–2 hours.

-

Workup (Critical for Stability):

-

Concentrate the mixture to a small volume (do not heat excessively).

-

Direct Purification:[2] Load the crude oil directly onto a silica gel column pre-equilibrated with Hexane/EtOAc (containing 1% Triethylamine) .

-

Note: The triethylamine neutralizes the silica to prevent hydrolysis of the sensitive imidate.[2]

-

-

Elution: Elute with Hexane/EtOAc (3:1) + 1%

.[2] -

Isolation: Evaporate fractions to yield the 3,4,6-tri-O-acetyl-2-azido-2-deoxy-

-D-galactopyranosyl trichloroacetimidate as a white foam or solid.

Quantitative Data & Specifications

| Parameter | Specification / Typical Value |

| Molecular Formula | |

| Molecular Weight | 475.67 g/mol |

| Physical State | White crystalline solid or foam |

| Yield (Overall) | 35% – 45% (from Galactal) |

| Storage | -20°C, Desiccated (Stable for months) |

| TLC (Hex/EtOAc 2:1) |

Characterization (NMR)

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Solution |

| Low Yield in Step 1 | Incomplete oxidation or temperature too high.[1][2] | Maintain -20°C during addition; ensure CAN is fresh. |

| Talo-byproduct contamination | Poor column separation in Step 1.[1][2] | Use a shallower gradient (e.g., Toluene/EtOAc) to separate the C-2 epimers.[1] |

| Imidate Hydrolysis | Acidic silica gel or wet solvents.[2] | Always add 1% |

| Beta-Imidate Formation | Use of | Use DBU and longer reaction times to equilibrate to the thermodynamic |

Mechanism of Action (Azidonitration)

The reaction proceeds via a radical mechanism.[2] The cerium(IV) oxidizes the azide anion to an azide radical (

Figure 2: Simplified mechanism of the Lemieux azidonitration.

References

-

Lemieux, R. U., & Ratcliffe, R. M. (1979).[1][3][9] The azidonitration of tri-O-acetyl-D-galactal. Canadian Journal of Chemistry, 57(10), 1244–1251. Link

-

Grundler, G., & Schmidt, R. R. (1984).[1] Glycosyl imidates.[1][2] 13. Application of the trichloroacetimidate method to the synthesis of 2-azido-2-deoxy-D-galactose derivatives. Liebigs Annalen der Chemie, 1984(11), 1826–1847.[1] Link

-

Ferrari, B., & Pavia, A. A. (1980).[1] The synthesis of 2-azido-2-deoxy-D-galactopyranosyl halides and their use in the preparation of alpha- and beta-glycosides. Carbohydrate Research, 79(1), C1–C7.[1] Link

-

Synthose Inc. (2024).[2] Product Data Sheet: 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactopyranosyl trichloroacetimidate. Link

Sources

- 1. alpha-D-Glucopyranose, 2,3,4,6-tetraacetate 1-(2,2,2-trichloroethanimidate) | C16H20Cl3NO10 | CID 10896298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. georganics.sk [georganics.sk]

- 3. Azidochrolination reaction of tri-O-acetyl-D-galactal - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactose | C12H17N3O8 | CID 15322432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. research.manchester.ac.uk [research.manchester.ac.uk]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Unveiling the Role of Sodium Azide (NaN3) in Organic Reactions - Oreate AI Blog [oreateai.com]

- 9. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Navigating the Use of Peracetylated 2-azido-2-deoxy-D-galactose (Ac4GalNAz) in Cell Culture

Welcome to the technical support guide for peracetylated 2-azido-2-deoxy-D-galactose (Ac4GalNAz). This resource is designed for researchers, scientists, and drug development professionals who utilize Ac4GalNAz for metabolic labeling of glycans. While a powerful tool, unexpected cytotoxicity can be a significant hurdle. This guide provides in-depth, experience-driven advice to help you troubleshoot common issues and ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the use of Ac4GalNAz in cell culture.

Q1: What is the recommended concentration range for Ac4GalNAz?

A general starting concentration for metabolic labeling with Ac4GalNAz is between 25-75 µM.[1] However, the optimal concentration is highly dependent on the specific cell line, its metabolic rate, and the duration of the experiment. For sensitive cell lines or long-term incubation (over 48 hours), it is advisable to start at a lower concentration range of 10-25 µM. Some studies have shown that concentrations as low as 10 µM can provide sufficient labeling while minimizing adverse effects on cellular physiology.[2][3][4]

Table 1: Recommended Starting Concentrations of Ac4GalNAz for Various Scenarios

| Scenario | Recommended Concentration Range | Key Considerations |

| Initial Optimization | 25 - 75 µM[1] | A good starting range for most common cell lines. |

| Sensitive Cell Lines | 10 - 25 µM | To minimize potential cytotoxicity. |

| Long-term Labeling (>48h) | 10 - 50 µM | Lower concentrations are recommended to reduce long-term stress. |

| In vivo Labeling | 10 µM[2][3][4] | Lower concentrations are often necessary to avoid systemic toxicity. |

| Robust Labeling (Positive Control) | 200 µM[5] | Can be used to confirm a functional click reaction, but expect toxicity. |

Q2: I'm observing significant cell death. What are the likely causes?

High cell toxicity is a common issue and is often linked to the concentration of Ac4GalNAz.[6] At elevated concentrations, azido sugars can interfere with normal cellular processes, leading to decreased cell proliferation and viability.[6][7] The azide group itself can contribute to a reduced cell growth rate at high concentrations.[6] Other factors include:

-

Prolonged Incubation: Continuous exposure, even at moderate concentrations, can induce cellular stress over time.

-

Cell Line Sensitivity: Different cell lines have varying tolerances to metabolic stressors.

-

Suboptimal Culture Conditions: Pre-existing stress in the cell culture (e.g., nutrient depletion, high confluence, contamination) can be exacerbated by the addition of Ac4GalNAz.[8]

Q3: How do the acetyl groups on Ac4GalNAz affect the cell?

The four acetyl groups on Ac4GalNAz render the molecule more lipophilic, which significantly enhances its ability to passively diffuse across the cell membrane. Once inside the cell, cytosolic esterases remove the acetyl groups, trapping the deacetylated sugar (GalNAz) within the cytoplasm. While this is essential for its function, the process releases acetic acid as a byproduct. A high rate of deacetylation from excessive Ac4GalNAz concentrations can lead to intracellular acidification, which can induce cytotoxicity.[2]

Q4: How can I accurately assess Ac4GalNAz-induced toxicity?

It is crucial to perform multiple, methodologically unrelated assays to quantify cell death accurately.[9] A simple viability assay, like Trypan Blue exclusion, can provide a quick snapshot of membrane integrity.[10] For more quantitative data, consider the following:

-

MTT or WST-1 Assays: These colorimetric assays measure metabolic activity, which is a good indicator of cell viability.

-

Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells into the culture medium, providing a measure of cytotoxicity.

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based method can distinguish between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V and PI positive).[10]

Part 2: Troubleshooting Guides & Protocols

This section provides actionable steps to diagnose and resolve issues encountered during your experiments.

Troubleshooting Flowchart for Ac4GalNAz-Induced Cytotoxicity

If you are experiencing unexpected cell death, use the following flowchart to diagnose the potential cause.

Caption: Troubleshooting logic for Ac4GalNAz experiments.

Protocol 1: Dose-Response Experiment to Determine Optimal Concentration

Objective: To identify the highest concentration of Ac4GalNAz that does not significantly impact cell viability for your specific cell line.

Materials:

-

Your cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Ac4GalNAz stock solution (e.g., 10 mM in DMSO)

-

Vehicle (DMSO)

-

Reagents for a cytotoxicity assay (e.g., MTT, Cell Counting Kit-8)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase (typically 50-70% confluency) at the time of analysis. For A549 cells, a starting point could be 5x10³ cells/well.[11] Incubate for 24 hours.

-

Prepare Dilutions: Prepare a serial dilution of Ac4GalNAz in complete medium. A suggested range is 0, 5, 10, 25, 50, 75, 100, and 200 µM.

-

Controls:

-

Untreated Control: Cells with fresh medium only.

-

Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions.

-

-

Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared Ac4GalNAz dilutions and controls. Include at least three technical replicates for each condition.

-

Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).

-

Viability Assay: Perform a cytotoxicity assay according to the manufacturer's protocol. For example, using a Cell Counting Kit-8, add 10 µL of the solution to each well and incubate for 2 hours before reading the absorbance at 450 nm.[11]

-

Analysis: Normalize the absorbance values to the untreated control (set to 100% viability). Plot the percentage of viability against the Ac4GalNAz concentration. The optimal concentration is the highest dose that maintains high viability (e.g., >90%) while providing sufficient labeling.

Part 3: Mechanistic Insights

The Metabolic Journey of Ac4GalNAz and Potential Bottlenecks

Understanding how Ac4GalNAz is processed by the cell is key to interpreting your results. The peracetylated form allows it to enter the cell, where it is deacetylated. It then enters the GalNAc salvage pathway.[12] This pathway ultimately converts GalNAz into the nucleotide sugar donor UDP-GalNAz. This donor molecule is then used by glycosyltransferases to incorporate GalNAz into growing glycan chains on proteins and lipids.

A crucial point is that the enzyme UDP-galactose 4'-epimerase (GALE) can interconvert UDP-GalNAz and UDP-GlcNAz.[12][13] This "metabolic cross-talk" means that feeding cells Ac4GalNAz can lead to the labeling of both O-GalNAc and O-GlcNAc modified proteins.[12][14]

Caption: Metabolic pathway of Ac4GalNAz incorporation.

Why does this matter for toxicity? High concentrations of Ac4GalNAz can flood this pathway. This can lead to:

-

Depletion of UTP pools: The conversion of GalNAz-1-P to UDP-GalNAz consumes UTP, a critical molecule for numerous cellular processes.

-

Altered Glycosylation Patterns: Overwhelming the natural pathway with an unnatural sugar can perturb the normal glycosylation of proteins, potentially leading to ER stress and the unfolded protein response (UPR).

-

Off-target effects: High levels of the azido-sugar or its metabolites may have unforeseen interactions with other cellular pathways. Studies with the related sugar Ac4ManNAz have shown that high concentrations can inhibit the cell cycle, replication, and adhesion.[7]

By carefully titrating the Ac4GalNAz concentration, you can achieve robust labeling while minimizing these potential disruptions, ensuring that the observed biological effects are due to your experimental variables, not artifacts of cytotoxicity.

References

-

Han, S. S., Lee, D. E., Shim, H. E., Lee, S., Jung, T., Oh, J. H., Lee, H. A., Moon, S. H., Jeon, J., Yoon, S., Kim, K., & Kang, S. W. (2017). Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. Theranostics, 7(5), 1164–1176. [Link]

-

Han, S. S., Lee, D. E., Shim, H. E., Lee, S., Jung, T., Oh, J. H., Lee, H. A., Moon, S. H., Jeon, J., Yoon, S., Kim, K., & Kang, S. W. (2017). Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. Theranostics, 7(5), 1164–1176. [Link]

-

Han, S. S., Lee, D. E., Shim, H. E., et al. (2017). Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. Theranostics. [Link]

-

Han, S., et al. (2017). Optimization of metabolic labeling for cell tracking. ResearchGate. [Link]

-

Zaro, B. W., Yang, Y. Y., Hang, H. C., & Pratt, M. R. (2011). Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway. Proceedings of the National Academy of Sciences, 108(8), 3131–3136. [Link]

-

Hao, H., Willis, L. M., Li, P., & Vocadlo, D. J. (2018). 4-Deoxy-4-fluoro-GalNAz (4FGalNAz) Is a Metabolic Chemical Reporter of O-GlcNAc Modifications, Highlighting the Notable Substrate Flexibility of O-GlcNAc Transferase. ACS Chemical Biology, 13(12), 3364–3370. [Link]

-

Lin, H., Li, Z., Wang-Gillam, A., & Lim, K. H. (2003). 2-Deoxy-D-glucose-induced cytotoxicity and radiosensitization in tumor cells is mediated via disruptions in thiol metabolism. Cancer Research, 63(12), 3413–3417. [Link]

-

Zaro, B. W., Batt, A. R., & Pratt, M. R. (2021). Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins. Current Opinion in Chemical Biology, 60, 1–11. [Link]

-

Platt, T. (1984). Toxicity of 2-deoxygalactose to Saccharomyces cerevisiae cells constitutively synthesizing galactose-metabolizing enzymes. Molecular and Cellular Biology, 4(5), 994–996. [Link]

-

Lee, D. E., Han, S. S., Lee, S., Shim, H. E., Moon, S. H., Kim, S. H., Kang, S. W., & Jeon, J. (2018). Safety and Optimization of Metabolic Labeling of Endothelial Progenitor Cells for Tracking. Stem cells international, 2018, 9785648. [Link]

-

Wijesinghe, G. K., & Jeon, Y. J. (2021). Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol. Molecules, 26(16), 4819. [Link]

-

Dube, D. H., & Bertozzi, C. R. (2003). A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation. ResearchGate. [Link]

-

Jena Bioscience. (n.d.). Ac4GalNAz, Click Reagents for Glycosylation. Jena Bioscience. [Link]

-

Du, J., Hong, S., & Li, Y. (2019). The Metabolic Chemical Reporter Ac46AzGal Could Incorporate Intracellular Protein Modification in the Form of UDP-6AzGlc Mediated by OGT and Enzymes in the Leloir Pathway. ACS Chemical Biology, 14(10), 2249–2255. [Link]

-

Batt, A. R., & Pratt, M. R. (2018). The Small Molecule 2-Azido-2-deoxy-glucose Is a Metabolic Chemical Reporter of O-GlcNAc Modifications in Mammalian Cells, Revealing an Unexpected Promiscuity of O-GlcNAc Transferase. Biochemistry, 57(42), 6078–6083. [Link]

-

Eppendorf and Promega. (2021, October 22). Troubleshooting Cell based Assays: Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]

-

Al-Salahi, R., et al. (2016). Cytotoxicity of compounds on different cell lines. ResearchGate. [Link]

-

Yan, G., et al. (2020). Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective. Frontiers in Cell and Developmental Biology. [Link]

-

Mergenthaler, P., et al. (2012). 2-deoxy-D-glucose induces oxidative stress and cell killing in human neuroblastoma cells. PLoS One. [Link]

-

Abedian, Z., et al. (2019). Anticancer properties of chitosan against osteosarcoma, breast cancer and cervical cancer cell lines. Tropical Journal of Pharmaceutical Research. [Link]

-

Khan, I., et al. (2022). Programmed cell death detection methods: a systematic review and a categorical comparison. Cell & Bioscience. [Link]

-

Galluzzi, L., et al. (2009). Guidelines for the use and interpretation of assays for monitoring cell death in higher eukaryotes. Cell Death & Differentiation. [Link]

Sources

- 1. Ac4GalNAz, Click Reagents for Glycosylation - Jena Bioscience [jenabioscience.com]

- 2. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Safety and Optimization of Metabolic Labeling of Endothelial Progenitor Cells for Tracking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Deoxy-4-fluoro-GalNAz (4FGalNAz) Is a Metabolic Chemical Reporter of O-GlcNAc Modifications, Highlighting the Notable Substrate Flexibility of O-GlcNAc Transferase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. Guidelines for the use and interpretation of assays for monitoring cell death in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]

- 12. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Technical Support Center: Optimizing 2-Azido-2-Deoxy-Galactose (GalNAz) for Metabolic Labeling

Welcome to the technical support center for metabolic glycoengineering. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the concentration of 2-azido-2-deoxy-galactose (GalNAz) for metabolic labeling experiments. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is 2-azido-2-deoxy-galactose (GalNAz) and how does metabolic labeling with it work?

A: 2-azido-2-deoxy-galactose (GalNAz) is a chemically modified analog of the natural sugar N-acetylgalactosamine (GalNAc). In a process called metabolic glycoengineering, cells are cultured with a cell-permeable, acetylated version of GalNAz (typically tetraacetylated GalNAz, or Ac4GalNAz). Inside the cell, esterases remove the acetyl groups, and the native biosynthetic machinery of the cell processes GalNAz.[1][2] It is converted into the corresponding UDP-sugar donor, UDP-GalNAz, which is then used by glycosyltransferases to incorporate the azido-sugar into developing glycans on proteins and lipids.[1] This process effectively installs a bioorthogonal azide (-N3) chemical reporter onto glycoproteins.[1][3] This azide group acts as a chemical "handle," allowing for the selective attachment of probes (like fluorophores or biotin) that contain a complementary reactive group (e.g., an alkyne or a cyclooctyne) via a highly specific reaction known as "click chemistry".[4][5][6]

Q2: What is the recommended starting concentration for Ac4GalNAz?

A: The optimal concentration of Ac4GalNAz is highly dependent on the specific cell line, its metabolic rate, and the duration of the incubation. However, a general starting point for many cell lines is in the range of 25-50 µM .[1][7][8] Some studies have used concentrations as low as 10 µM for sensitive cells or in vivo work, while others have gone up to 100 µM or higher for robust labeling.[7][9][10] It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal balance between labeling efficiency and cell health.

Q3: Why is the acetylated form (Ac4GalNAz) typically used instead of GalNAz?

A: The four acetyl groups on Ac4GalNAz increase its lipophilicity, which significantly enhances its ability to passively diffuse across the cell membrane. Once inside the cell, non-specific esterases cleave these acetyl groups, trapping the metabolically active GalNAz inside where it can enter the glycosylation pathways.[2] This delivery method is far more efficient than trying to introduce the more polar, non-acetylated GalNAz directly.

Q4: What is a typical incubation time for Ac4GalNAz labeling?

A: Incubation times can range from a few hours to several days, with 24 to 48 hours being a common duration for achieving significant labeling in cultured cells.[10] The optimal time depends on the turnover rate of the glycoproteins of interest and the cell's doubling time. For rapidly dividing cells or proteins with high turnover, shorter incubation times may be sufficient. Conversely, for slower-growing cells or more stable proteins, longer incubation periods (e.g., 72 hours) may be necessary to achieve adequate signal.

Q5: What are the primary factors that influence the efficiency of GalNAz labeling?

A: Several key factors dictate the success of your labeling experiment:

-

GalNAz Concentration: Too low, and the signal will be weak; too high, and it can cause cytotoxicity.[7][11]

-

Incubation Time: Must be sufficient for uptake, metabolic conversion, and incorporation into glycans.

-

Cell Type and Metabolic State: Different cell lines exhibit varied efficiencies in metabolizing GalNAz.[2][12] Cells that are actively dividing and metabolically robust will generally show higher incorporation.

-

Cell Confluency: It is best to treat cells during their logarithmic growth phase (typically 50-70% confluency) when they are most metabolically active.

-

Competition with Natural Sugars: The presence of high concentrations of natural sugars like GalNAc or GlcNAc in the media can compete with GalNAz for enzymatic processing, potentially reducing labeling efficiency.[1]

Experimental Workflow & Optimization

The process of optimizing GalNAz concentration involves balancing labeling efficiency with cellular health. The diagram below outlines the general workflow.

Caption: General workflow for optimizing Ac4GalNAz concentration.

Protocol: Titration Experiment to Determine Optimal Ac4GalNAz Concentration

This protocol provides a framework for identifying the ideal, non-toxic concentration of Ac4GalNAz for your specific cell line.

Materials:

-

Your cell line of interest

-

Complete cell culture medium

-

Multi-well plates (24- or 96-well recommended)

-

Ac4GalNAz (tetraacetylated N-azidoacetylgalactosamine)

-

Anhydrous DMSO

-

Cell viability assay reagent (e.g., MTT, MTS, PrestoBlue™)[13][14][15][16][17]

-

Click chemistry detection reagent (e.g., DBCO-488, Alkyne-Biotin)

-

Phosphate-Buffered Saline (PBS)

-

Fixation and permeabilization buffers (if required for your detection method)

Procedure:

-

Cell Seeding: Plate your cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase (e.g., 50-60% confluency) at the time of treatment.[10] Prepare enough wells to test a range of concentrations in triplicate, including controls.

-

Stock Solution Preparation: Dissolve Ac4GalNAz in anhydrous DMSO to create a high-concentration stock solution (e.g., 50 mM). Ensure it is fully dissolved.

-

Dose-Response Setup: Prepare serial dilutions of the Ac4GalNAz stock solution in your complete cell culture medium. It is critical to ensure the final concentration of the vehicle (DMSO) is consistent across all conditions and below the toxic threshold for your cells (typically <0.5%).

-

Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of Ac4GalNAz.

-

Incubation: Incubate the cells for your desired labeling period (e.g., 24-48 hours) under standard culture conditions (37°C, 5% CO2).

-

Parallel Analysis: After incubation, proceed with two parallel analyses:

-

A) Cell Viability Assessment: In one set of replicate wells, measure cell viability according to the manufacturer's protocol for your chosen assay (e.g., MTT).[11][13] This will identify the highest concentration that does not negatively impact cell health.

-

B) Labeling Efficiency Assessment: In the second set of wells, proceed with your click chemistry protocol.

-

Wash cells gently with PBS.

-

Lyse the cells or, for imaging/flow cytometry, fix and permeabilize them as needed.

-

Perform the click reaction by incubating the cells/lysate with a fluorescently-tagged alkyne or cyclooctyne probe.[10]

-

Wash thoroughly to remove the excess probe.

-

Analyze the signal using an appropriate method (e.g., fluorescence microscopy, flow cytometry, or in-gel fluorescence scanning of the cell lysate).

-

-

Data Interpretation & Recommended Concentration Ranges

The goal is to identify a concentration that yields a strong labeling signal without compromising cell viability. Plot both the viability data and the labeling signal intensity against the Ac4GalNAz concentration. The optimal concentration will be in the range where the labeling signal is high (ideally plateauing) and cell viability remains high (>90%).

| Cell Type Category | Typical Starting Ac4GalNAz Conc. Range | Notes |

| Common Cancer Cell Lines (e.g., HeLa, A549, HepG2) | 25 - 75 µM | Generally robust metabolically; can tolerate higher concentrations.[3][7] |

| Primary Cells / Stem Cells | 5 - 25 µM | Often more sensitive to metabolic perturbations and potential toxicity. |

| Lymphocytes (e.g., Jurkat, K-562) | 25 - 50 µM | Labeling can be cell-type specific even within immune cells (e.g., B-cells vs. T-cells).[12][18] |

| In Vivo / Animal Models | 10 µM (or dose per body weight) | Lower concentrations are often used to minimize systemic effects.[9][12] |

Note: These are suggested starting ranges. Empirical validation for your specific system is essential.[2]

Troubleshooting Guide

Issue 1: Weak or No Labeling Signal

| Potential Cause | Recommended Action & Rationale |

| Suboptimal Ac4GalNAz Concentration | Action: Perform the titration experiment described above. Rationale: The concentration may be too low for your cell type's metabolic machinery to generate a detectable amount of UDP-GalNAz for incorporation. |

| Insufficient Incubation Time | Action: Increase the incubation time (e.g., from 24h to 48h or 72h). Rationale: Glycoprotein turnover is a dynamic process. Longer incubation allows for more newly synthesized proteins to incorporate the azido-sugar, thereby amplifying the signal. |

| Low Cellular Metabolic Activity | Action: Ensure cells are healthy and in the log growth phase. Avoid using cells that are over-confluent, starved, or senescent. Rationale: Metabolic labeling is an active process that relies on the cell's natural biosynthetic pathways. Unhealthy or quiescent cells will have reduced metabolic flux, leading to poor incorporation.[17] |

| Inefficient Click Chemistry Reaction | Action: Troubleshoot the detection step. Use a positive control if available. Verify the integrity of your click reagents (e.g., copper catalyst, ligands, fluorescent probe). Ensure buffers are compatible; for example, some buffers can interfere with the copper catalyst.[19] Rationale: The problem may lie not with the metabolic incorporation but with the chemical detection. The click reaction is robust but can fail if reagents are degraded or conditions are suboptimal. |

| Cell-Type Specific Metabolism | Action: Consult the literature for your specific cell type. Some cells may have less active GalNAc salvage pathways. Rationale: The efficiency of converting Ac4GalNAz to UDP-GalNAz can vary significantly between different cell types.[12] |

Issue 2: High Background or Non-Specific Signal

| Potential Cause | Recommended Action & Rationale |

| Excessively High Ac4GalNAz Concentration | Action: Reduce the Ac4GalNAz concentration. Refer to your titration experiment to find a concentration on the signal plateau that is well below the toxic level. Rationale: Very high concentrations can lead to off-target metabolic effects or non-specific chemical reactions.[11] |

| Non-Enzymatic Reactions | Action: Lower the Ac4GalNAz concentration. Rationale: At high concentrations, per-acetylated sugars have been reported to cause non-enzymatic S-glyco-modification by reacting directly with cysteine residues on proteins, leading to background signal.[18][20] |

| Non-Specific Probe Binding | Action: Increase the number and stringency of wash steps after the click reaction. Include a blocking step (e.g., with BSA) before adding the detection probe, especially for imaging applications. Rationale: The fluorescent probe itself may be binding non-specifically to cellular components or the culture plate. Proper washing and blocking are essential to minimize this. |

| Click Reagent Precipitation | Action: Ensure all click reaction components are fully dissolved and freshly prepared, especially the copper source and reducing agents. Rationale: Precipitated reagents can create fluorescent artifacts and contribute to a speckled, high-background appearance in microscopy. |

Issue 3: Observed Cytotoxicity (Cell Death, Reduced Proliferation)

Caption: Troubleshooting logic for cytotoxicity issues.

| Potential Cause | Recommended Action & Rationale |

| Concentration-Dependent Toxicity | Action: Perform a dose-response curve and assess viability (e.g., with an MTT or MTS assay). Select the highest concentration that maintains >90% viability. Rationale: Like many metabolic inhibitors, 2-deoxy sugars can be toxic at high concentrations by disrupting normal glucose metabolism and inducing oxidative stress.[11][21][22][23] This is the most common cause of cell death. |

| Vehicle (Solvent) Toxicity | Action: Run a vehicle-only control (e.g., media with the same final concentration of DMSO used for the highest Ac4GalNAz dose). Rationale: The solvent used to dissolve Ac4GalNAz, typically DMSO, can be toxic to cells at concentrations above ~0.5-1.0%. It is crucial to ensure the observed toxicity is from the sugar analog and not the solvent. |

| Metabolic Perturbation | Action: Reduce both the concentration and incubation time. Rationale: Introducing an unnatural sugar analog can place a burden on the cell's metabolic pathways.[7] For sensitive cell types, a milder and shorter treatment may be necessary to achieve labeling without inducing stress-related cell death. |

References

-

Han, S., et al. (2017). Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. Theranostics. Available at: [Link]

-

H-T., F., et al. (2019). The Small Molecule 2-Azido-2-deoxy-glucose Is a Metabolic Chemical Reporter of O-GlcNAc Modifications in Mammalian Cells, Revealing an Unexpected Promiscuity of O-GlcNAc Transferase. National Institutes of Health. Available at: [Link]

-

Han, S., et al. (2017). Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. ResearchGate. Available at: [Link]

-

Szabo, R., et al. (2022). Optimization of Azidophenylselenylation of Glycals for the Efficient Synthesis of Phenyl 2-Azido-2-Deoxy-1-Selenoglycosides: Solvent Control. MDPI. Available at: [Link]

-

Wang, H., et al. (2019). Azido-galactose outperforms azido-mannose for metabolic labeling and targeting of hepatocellular carcinoma. Biomaterials Science. Available at: [Link]

-

Dube, D.H., & Bertozzi, C.R. (2003). A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Zaro, B.W., & Pratt, M.R. (2018). Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins. National Institutes of Health. Available at: [Link]

-

Zaro, B.W., et al. (2021). Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins. RSC Publishing. Available at: [Link]

-

ResearchGate (n.d.). Optimization of metabolic labeling for cell tracking. To address the... ResearchGate. Available at: [Link]

-

Almaraz, A.A., et al. (2020). 4-Deoxy-4-fluoro-GalNAz (4FGalNAz) Is a Metabolic Chemical Reporter of O-GlcNAc Modifications, Highlighting the Notable Substrate Flexibility of O-GlcNAc Transferase. National Institutes of Health. Available at: [Link]

-

ResearchGate (n.d.). The UDP-GalNAz and biotin alkyne labeling procedure. Labeling of the... ResearchGate. Available at: [Link]

-

ResearchGate (n.d.). Metabolic labeling of glycoproteins with GalNAz and GlcNAz in A.... ResearchGate. Available at: [Link]

-

Schumann, B., et al. (2020). Metabolic precision labeling enables selective probing of O-linked N-acetylgalactosamine glycosylation. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Agard, N.J., et al. (2006). Click chemistry for labeling and detection of biomolecules. ResearchGate. Available at: [Link]

-

Lin, X., et al. (2003). 2-Deoxy-D-glucose-induced cytotoxicity and radiosensitization in tumor cells is mediated via disruptions in thiol metabolism. PubMed. Available at: [Link]

-

Speers, A.E., & Cravatt, B.F. (2005). Click Chemistry in Proteomic Investigations. National Institutes of Health. Available at: [Link]

-

Schumann, B., et al. (2020). Metabolic precision labeling enables selective probing of O-linked N-acetylgalactosamine glycosylation. PNAS. Available at: [Link]

-

MilliporeSigma (n.d.). Cell Viability and Proliferation Assays. MilliporeSigma. Available at: [Link]

-

Wu, Y., et al. (2022). Expanding the repertoire of GalNAc analogues for cell-specific bioorthogonal tagging of glycoproteins. National Institutes of Health. Available at: [Link]

-

Coleman, M.C., et al. (2008). 2-deoxy-D-glucose causes cytotoxicity, oxidative stress, and radiosensitization in pancreatic cancer. PubMed. Available at: [Link]

-

Zhong, D., et al. (2008). 2-deoxy-D-glucose induces oxidative stress and cell killing in human neuroblastoma cells. Cancer Research. Available at: [Link]

-

Qin, K., et al. (2021). Longer fatty acid-protected GalNAz enables efficient labeling of proteins in living cells with minimized S-glyco modification. Organic & Biomolecular Chemistry. Available at: [Link]

-

Cyprotex (n.d.). Mitochondrial Toxicity (Glu/Gal Assay). Evotec. Available at: [Link]

-

Li, H., et al. (2016). Problems and Solutions in Click Chemistry Applied to Drug Probes. National Institutes of Health. Available at: [Link]

-

Liu, W., et al. (2015). Protective Effect of 2-deoxy-D-glucose on the Cytotoxicity of Cyclosporin A in Vitro. PubMed. Available at: [Link]

Sources

- 1. A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Azido-galactose outperforms azido-mannose for metabolic labeling and targeting of hepatocellular carcinoma - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 4. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - US [thermofisher.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]

- 8. 4-Deoxy-4-fluoro-GalNAz (4FGalNAz) Is a Metabolic Chemical Reporter of O-GlcNAc Modifications, Highlighting the Notable Substrate Flexibility of O-GlcNAc Transferase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. The Small Molecule 2‑Azido-2-deoxy-glucose Is a Metabolic Chemical Reporter of O‑GlcNAc Modifications in Mammalian Cells, Revealing an Unexpected Promiscuity of O‑GlcNAc Transferase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]

- 13. Cell Viability Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. abpbio.com [abpbio.com]

- 16. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]

- 17. Cell Viability Guide | How to Measure Cell Viability [promega.sg]

- 18. Expanding the repertoire of GalNAc analogues for cell-specific bioorthogonal tagging of glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Longer fatty acid-protected GalNAz enables efficient labeling of proteins in living cells with minimized S-glyco modification - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. 2-Deoxy-D-glucose-induced cytotoxicity and radiosensitization in tumor cells is mediated via disruptions in thiol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 2-deoxy-D-glucose causes cytotoxicity, oxidative stress, and radiosensitization in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. 2-deoxy-D-glucose induces oxidative stress and cell killing in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Detecting 2-Azido-2-Deoxy-Galactose (GalNAz) Incorporation by Mass Spectrometry

This is a Technical Support Center guide designed for researchers and drug development professionals. It synthesizes metabolic oligosaccharide engineering (MOE), bioorthogonal chemistry, and high-resolution mass spectrometry.

Introduction: The GalNAz-MS Workflow

Detecting 2-azido-2-deoxy-galactose (GalNAz) incorporation is the gold standard for mapping mucin-type O-linked glycosylation. However, unlike standard proteomics, this workflow requires a tripartite approach: Metabolic Labeling (cellular machinery), Bioorthogonal Derivatization (chemical selectivity), and Mass Spectrometry (detection).

Failure often occurs not at the instrument, but during the "handshake" between these three phases. This guide addresses the critical control points where experiments typically fail.

Core Workflow Diagram

Figure 1: The GalNAz incorporation and detection pipeline. Note the critical branch point for epimerization, a common source of biological false positives.

Module 1: Metabolic Labeling & Sample Preparation

The Epimerization Trap (Critical)

Issue: You detect labeled peptides, but they are cytoplasmic or nuclear (e.g., O-GlcNAc proteins) rather than secretory mucins. Mechanism: The enzyme UDP-galactose 4-epimerase (GALE) can convert UDP-GalNAz into UDP-GlcNAz.[1] Consequently, your "GalNAz" label is inadvertently incorporated into O-GlcNAc sites. Diagnostic: High background signal in nuclear fractions or labeling of known O-GlcNAc proteins (e.g., Nucleoporins).

| Strategy | Protocol Adjustment | Pros/Cons |

| ZIC-HILIC Separation | Use ZIC-HILIC chromatography to separate GalNAz vs. GlcNAz glycopeptides. | Pro: No genetic manipulation. Con: Requires high-end chromatography expertise. |

| GALE-KO Cells | Use CRISPR/Cas9 GALE knockout cell lines. | Pro: Eliminates epimerization. Con: Alters native glycosylation flux. |

| 4-F-GalNAz | Substitute GalNAz with 4-fluoro-GalNAz . | Pro: Fluorine atom sterically blocks GALE epimerization.[2] Con: Lower incorporation efficiency. |

Click Chemistry Optimization

Issue: Low MS signal despite positive fluorescence imaging. Root Cause: Inefficient peptide recovery or ionization suppression by the probe. Solution:

-

Use Acid-Cleavable Linkers (DADPS): Standard biotin probes remain attached to the peptide, adding bulk and hydrophobicity that hinders ionization. Use DADPS-biotin probes; after enrichment, cleave with 5% formic acid to release the peptide with a small mass tag, improving MS sensitivity.

-

CuAAC vs. SPAAC:

-

CuAAC (Copper-catalyzed): Higher rate constant, better for complex mixtures. Risk: Copper can oxidize methionines and induce protein precipitation. Use THPTA ligand to protect proteins.

-

SPAAC (Copper-free): Biocompatible. Risk: DBCO/BCN bulky groups complicate MS spectra and fragmentation.

-

Module 2: Mass Spectrometry Acquisition

Fragmentation Strategy: HCD vs. ETD

The choice of fragmentation determines whether you identify the peptide sequence or the glycan site.

-

HCD (Higher-Energy Collisional Dissociation):

-

Behavior: The glycosidic bond is the weakest link. HCD preferentially cleaves the glycan, generating intense oxonium ions (diagnostic) but often stripping the label from the peptide, making site localization difficult.

-

Use Case: Screening for incorporation and generating diagnostic ions.

-

-

EThcD (Electron Transfer/Higher-Energy Collisional Dissociation):

-

Behavior: ETD preserves the glycosidic linkage (c and z ions), while supplemental HCD ensures backbone fragmentation.

-

Use Case: Precise site mapping of the GalNAz modification.

-

Diagnostic Ions & Mass Shifts

To validate GalNAz incorporation, you must look for specific mass deltas and reporter ions.

1. The Mass Shift (Pre-Click vs. Post-Click) If you could detect the azide directly (rare), the shift relative to GalNAc is +41.002 Da .

-

GalNAc residue: 203.08 Da

-

GalNAz residue: 244.08 Da

2. Diagnostic Oxonium Ions (Post-HCD) The "fingerprint" of your modified sugar in the MS/MS spectrum depends on your probe.

| Analyte State | Diagnostic Ion (m/z) | Formula |

| Unclicked GalNAz | 245.09 | [GalNAz residue + H]⁺ |

| GalNAz + Propargyl | 301.12 | [GalNAz + C3H3 + H]⁺ |

| GalNAz + Biotin-Alkyne | Calculated | 245.09 + Mass(Probe) |

Note: Standard HexNAc oxonium ions (204.08, 138.05) will also be present, often at lower intensity than the modified oxonium ion if the labeling efficiency is high.

Module 3: Troubleshooting Logic

Use this decision tree to diagnose "No Signal" or "Ambiguous Data."

Figure 2: Troubleshooting logic tree for GalNAz-MS experiments.

Frequently Asked Questions (FAQ)

Q1: Can I distinguish GalNAz from GlcNAz using Mass Spectrometry alone? A: Not easily on a standard C18 column. They are isobaric stereoisomers. You must use ZIC-HILIC chromatography, which separates hydrophilic glycopeptides based on glycan structure, or perform the experiment in GALE-KO cells to prevent the interconversion.

Q2: Why do I see the mass of the unmodified peptide in my "enriched" sample? A: This is likely "neutral loss." During HCD fragmentation, the glycosidic bond breaks, and the peptide loses the entire glycan+probe moiety. The precursor mass (MS1) should show the shift, but the MS2 spectrum might look like the unmodified peptide. Solution: Look for the specific oxonium ions in the low m/z region (e.g., m/z 300-600 depending on probe) to confirm the presence of the glycan.

Q3: What is the best control for non-specific binding? A: Feed cells with Ac4GalNAc (natural sugar) instead of Ac4GalNAz. Perform the exact same click reaction and enrichment. Any signal detected in this sample is non-specific background binding of the click probe to the proteome.

References

-

Metabolic Oligosaccharide Engineering (MOE) Foundations Dube, D. H., & Bertozzi, C. R. (2003). Metabolic oligosaccharide engineering as a tool for glycobiology.[2] Current Opinion in Chemical Biology.

-

Epimerization Challenges (GalNAz to GlcNAz) Spiciarich, D. R., et al. (2017). Bioorthogonal Labeling of Human Prostate Cancer Tissue Slice Cultures for Glycoproteomics. Angewandte Chemie.

-

Mass Spectrometry Fragmentation (HCD vs ETD) Riley, N. M., et al. (2020).[3] Electron Transfer/Higher-Energy Collision Dissociation (EThcD) Mass Spectrometry for Glycoproteomics.[4] Journal of The American Society for Mass Spectrometry.

-

Diagnostic Ions and Oxonium Ion Analysis Halim, A., et al. (2014). LC-MS/MS Characterization of O-Glycosylation Sites Using Electron Transfer Dissociation. Molecular & Cellular Proteomics.

-

Use of 4-F-GalNAz to Prevent Epimerization Zaro, B. W., et al. (2017). Metabolic labeling of the O-GlcNAc modification using a fluorinated N-acetylglucosamine analog.[2] Chemical Science.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]

- 4. Use of Multiple Ion Fragmentation Methods to Identify Protein Cross-links and Facilitate Comparison of Data Interpretation Algorithms - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Comparative Guide: Mass Spectrometry Characterization of GalNAz-Labeled Glycoproteins

Executive Summary

The Challenge: Characterizing mucin-type O-linked glycosylation (O-GalNAc) is notoriously difficult due to the lack of a consensus amino acid motif (unlike N-linked’s N-X-S/T) and the low affinity of traditional lectin enrichment tools. The Solution: Metabolic labeling with 2-azido-2-deoxy-galactose (GalNAz) offers a bioorthogonal "handle" for the precise isolation and mass spectrometric (MS) identification of O-glycoproteins.[1] The Verdict: Compared to lectin enrichment or antibody-based methods, GalNAz labeling provides superior temporal resolution (pulse-chase) and chemical specificity , provided that rigorous controls for metabolic scrambling are implemented.

Part 1: Mechanism of Action & Metabolic Pathway

GalNAz is a peracetylated azido-sugar analog of N-acetylgalactosamine (GalNAc). Upon entry into the cell, it hijacks the GalNAc salvage pathway.

The Salvage Pathway (Graphviz Diagram)

The following diagram illustrates the metabolic incorporation of GalNAz and the critical "Click" reaction step.

Caption: Figure 1. Metabolic flux of GalNAz. Note the potential for GALE-mediated epimerization to UDP-GlcNAz.

Part 2: Comparative Analysis

GalNAz vs. Traditional Alternatives

The following table contrasts GalNAz labeling with the two most common alternatives: Lectin Affinity Chromatography (e.g., VVA, HPA) and Pan-O-GlcNAc Antibodies.

| Feature | GalNAz Metabolic Labeling | Lectin Enrichment (VVA/HPA) | Antibody Enrichment |

| Specificity | High (Bioorthogonal chemical bond).[1] | Low to Moderate (Cross-reactivity common). | Moderate (Epitope bias). |

| Temporal Resolution | Excellent (Pulse-chase capable). | None (Steady-state only). | None (Steady-state only). |

| Binding Affinity | Covalent (Irreversible, Kd ~ 0). | Weak (Kd in µM range). | Strong (Kd in nM range). |

| MS Compatibility | High (Enrichment reduces complexity). | Low (Lectin leaching contaminates MS). | Moderate (Elution can be difficult).[2] |

| In Vivo Application | Yes (Injectable into mice/zebrafish). | No (Ex vivo only). | No (Ex vivo only). |

| Major Limitation | Requires metabolic incorporation (live cells); Potential epimerization to GlcNAz. | High background noise; cannot distinguish new vs. old proteins. | Expensive; limited availability for specific glycan structures. |

Expert Insight: The "Scrambling" Pitfall

A critical consideration often overlooked is the activity of UDP-galactose 4-epimerase (GALE) . This enzyme can convert UDP-GalNAz into UDP-GlcNAz, leading to the label appearing on N-linked glycans or O-GlcNAc (nuclear/cytoplasmic) instead of the target mucin O-glycans.

-

Mitigation: Use GalNAzMe (N-azidoacetylgalactosamine-methyl), a derivative that resists GALE epimerization, or perform control digests with PNGase F to rule out N-linked incorporation.

Part 3: Experimental Workflow & Protocol

This protocol utilizes an Acid-Cleavable Linker (DADPS) strategy. Standard biotin-streptavidin boiling elution is discouraged as it introduces massive streptavidin contamination into the MS source.

Step 1: Metabolic Labeling[1][3][4][5]

-

Seed Cells: Culture cells (e.g., HEK293, HeLa) to 70% confluence.

-

Pulse: Treat with 200 µM Ac4GalNAz (dissolved in DMSO) for 24–48 hours.

-

Control: Treat parallel flask with DMSO vehicle only.

-

-

Harvest: Wash 3x with PBS to remove free sugar. Lyse in buffer containing protease inhibitors and 1% SDS (denaturation is crucial to expose the azide).

Step 2: Copper-Catalyzed Click Reaction (CuAAC)

Perform this reaction on the protein lysate (1–2 mg/mL).

-

Click Cocktail Preparation:

-

Alkyne Probe: 100 µM DADPS-Biotin-Alkyne (Acid cleavable).

-

Catalyst: 1 mM CuSO4.

-